PI3Kδ Inhibitory Activity: N-Benzylpyrimidin-5-amine vs. Known PI3Kδ Inhibitors
N-Benzylpyrimidin-5-amine demonstrates direct inhibition of the PI3Kδ isoform, a clinically validated target in B-cell malignancies and inflammatory diseases. In a cell-based assay measuring AKT phosphorylation (S473), the compound exhibited an IC₅₀ of 102 nM, a potency level within the mid-nanomolar range relevant for lead optimization [1]. This activity, while not as potent as the approved PI3Kδ inhibitor Idelalisib (IC₅₀ ~2.5 nM in similar cellular assays), positions the compound as a differentiated scaffold with a simpler chemotype that offers synthetic tractability for further structure–activity relationship (SAR) expansion.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition (cellular IC₅₀) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): ~2.5 nM (reported in similar PI3Kδ cell assays) |
| Quantified Difference | Approximately 40-fold less potent than Idelalisib, but with a synthetically simpler core amenable to optimization |
| Conditions | Human Ri-1 cells, 30 min incubation, electrochemiluminescence readout for phospho-AKT S473 |
Why This Matters
A 102 nM cellular IC₅₀ confirms that N-benzylpyrimidin-5-amine engages the PI3Kδ pathway at concentrations suitable for hit-to-lead campaigns, offering a chemically distinct alternative to more complex (and often more synthetically demanding) advanced inhibitors.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC₅₀ = 102 nM for human PI3Kδ in Ri-1 cells. View Source
